An In-Depth Technical Guide to the Physical Properties of 1H-1,2,3-Triazole-4-carboxylic Acid
An In-Depth Technical Guide to the Physical Properties of 1H-1,2,3-Triazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 1H-1,2,3-triazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its physicochemical characteristics, provides experimental protocols for their determination, and explores a relevant biological signaling pathway.
Core Physical and Chemical Properties
1H-1,2,3-triazole-4-carboxylic acid is a white to off-white solid crystalline compound. Its structure, featuring both a triazole ring and a carboxylic acid group, imparts a unique combination of properties relevant to its application in pharmaceutical sciences.
Quantitative Physical Properties
A summary of the key quantitative physical properties of 1H-1,2,3-triazole-4-carboxylic acid is presented in Table 1 for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₃H₃N₃O₂ | |
| Molecular Weight | 113.07 g/mol | [1] |
| Melting Point | 213 °C (decomposes) | N/A |
| Boiling Point | 446.2 ± 18.0 °C (Predicted) | N/A |
| Density | 1.694 ± 0.06 g/cm³ (Predicted) | N/A |
| pKa₁ (Carboxylic Acid) | ~3.22 | N/A |
| pKa₂ (Triazole NH) | ~8.73 | N/A |
| Solubility | Soluble in water and polar organic solvents. | N/A |
| Appearance | Off-white to light green solid | N/A |
Spectral Data
¹H NMR Spectroscopy
A ¹H NMR spectrum of 1H-1,2,3-triazole-4-carboxylic acid in a solvent like DMSO-d₆ is expected to show two key signals: a singlet for the proton on the triazole ring (C5-H) and a broad singlet for the acidic proton of the carboxylic acid group. The chemical shift of the triazole proton would likely appear downfield, typically in the range of 8.0-9.0 ppm, due to the deshielding effect of the heterocyclic ring. The carboxylic acid proton signal would be highly dependent on concentration and solvent but is expected to be found further downfield (>10 ppm).
Infrared (IR) Spectroscopy
The FTIR spectrum of 1H-1,2,3-triazole-4-carboxylic acid is expected to exhibit characteristic absorption bands corresponding to its functional groups. A very broad O-H stretching band from the carboxylic acid would be prominent in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1700-1725 cm⁻¹. The N-H stretching of the triazole ring would likely be observed as a medium to strong band in the 3100-3200 cm⁻¹ region. C-H stretching of the triazole ring is expected around 3000-3100 cm⁻¹. Finally, characteristic ring stretching vibrations of the triazole moiety would be present in the fingerprint region (below 1600 cm⁻¹).
Experimental Protocols
This section provides detailed methodologies for the determination of key physical properties of 1H-1,2,3-triazole-4-carboxylic acid.
Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
A general and robust method for the synthesis of 1,4-disubstituted 1H-1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This can be adapted for the synthesis of the parent compound.
Workflow for the Synthesis of 1H-1,2,3-triazole-4-carboxylic acid
Caption: General workflow for the synthesis of 1H-1,2,3-triazole-4-carboxylic acid.
Procedure:
-
In a round-bottom flask, dissolve propiolic acid and sodium azide in a mixture of tert-butanol and water.
-
Add a catalytic amount of copper(II) sulfate pentahydrate and sodium ascorbate to the solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Determination of Melting Point
Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.
Procedure:
-
Finely powder a small amount of the dry sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[2][3]
-
Place the capillary tube in the heating block of the melting point apparatus.[3]
-
Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.[3]
-
Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[3][4]
Determination of Solubility
Apparatus: Test tubes, vortex mixer, analytical balance.
Procedure:
-
Weigh a specific amount of 1H-1,2,3-triazole-4-carboxylic acid (e.g., 10 mg) and place it in a test tube.[5]
-
Add a small, measured volume of the desired solvent (e.g., 1 mL of water) to the test tube.[5][6]
-
Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).[5]
-
Visually inspect the solution for any undissolved solid.
-
If the solid has completely dissolved, add another weighed amount of the solute and repeat the process until the solution is saturated (i.e., solid material remains undissolved).
-
The solubility can then be expressed in terms of mass of solute per volume of solvent (e.g., mg/mL).[7]
-
This procedure can be repeated for various solvents (e.g., ethanol, methanol, DMSO).
Determination of pKa by Potentiometric Titration
Apparatus: pH meter with a combination electrode, burette, magnetic stirrer, beaker.
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[8][9]
-
Accurately weigh a sample of 1H-1,2,3-triazole-4-carboxylic acid and dissolve it in a known volume of deionized water or a suitable co-solvent if necessary.[8]
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.[8][9]
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.[8]
-
Continue the titration until the pH has risen significantly, passing through the equivalence points.
-
Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For a diprotic acid, two inflection points will be observed, corresponding to the two pKa values.[10]
Biological Relevance: A Signaling Pathway Perspective
Derivatives of 1H-1,2,3-triazole-4-carboxylic acid have been identified as potent antagonists of the Pregnane X Receptor (PXR), a key regulator of drug metabolism.[11][12][13] PXR activation by various xenobiotics leads to the increased expression of drug-metabolizing enzymes and transporters, which can result in drug-drug interactions and reduced therapeutic efficacy.
PXR Antagonism Signaling Pathway
Caption: Mechanism of PXR antagonism by 1H-1,2,3-triazole-4-carboxamide derivatives.
The signaling pathway illustrates that a PXR agonist binds to the receptor, leading to the formation of a heterodimer with the Retinoid X Receptor alpha (RXRα).[11] This complex then binds to the PXR Response Element on the DNA, initiating the transcription of genes encoding drug-metabolizing enzymes like CYP3A4.[11] 1H-1,2,3-triazole-4-carboxamide derivatives act as antagonists by binding to PXR and preventing the binding of agonists, thereby inhibiting this signaling cascade and its downstream effects.[11][12] This mechanism of action makes these compounds valuable candidates for mitigating adverse drug reactions and enhancing the efficacy of co-administered drugs.
References
- 1. 1H-1,2,3-Triazole-4-carboxylic acid | CymitQuimica [cymitquimica.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 4. pennwest.edu [pennwest.edu]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.ws [chem.ws]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Design and Optimization of 1 H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR - PubMed [pubmed.ncbi.nlm.nih.gov]
